REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1>>[CH3:14][C:12]1[N:13]=[C:9]([NH:8][C:5](=[O:7])[CH3:6])[S:10][CH:11]=1
|
Name
|
|
Quantity
|
237 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
kept below 35° C
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid is dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting solid is triturated with iso-hexane (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried again
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from EtOAc/iso-hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |